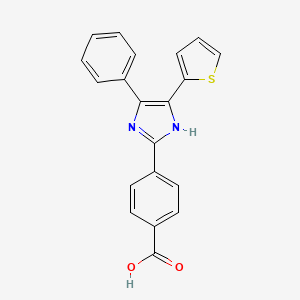

4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid

Description

Properties

Molecular Formula |

C20H14N2O2S |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid |

InChI |

InChI=1S/C20H14N2O2S/c23-20(24)15-10-8-14(9-11-15)19-21-17(13-5-2-1-3-6-13)18(22-19)16-7-4-12-25-16/h1-12H,(H,21,22)(H,23,24) |

InChI Key |

JPDDFHHRTBLTJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=CS4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, which can be synthesized through the condensation of benzil, thiophene-2-carboxaldehyde, and ammonium acetate in glacial acetic acid . The resulting imidazole derivative is then subjected to further reactions to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the imidazole ring can produce dihydroimidazole derivatives.

Scientific Research Applications

4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development.

Industry: It can be used in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The phenyl and thiophene groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl groups (e.g., in ) increase lipophilicity and metabolic stability, whereas the carboxylic acid in the target compound improves aqueous solubility.

Biological Relevance :

- Compounds with pyridine or benzoimidazole cores (e.g., ) show kinase inhibitory activity, suggesting the target compound may share similar mechanisms.

- The ethyl ester derivative in highlights how prodrug strategies can modulate bioavailability, a consideration absent in the target compound’s current data.

Synthetic Pathways: The target compound’s synthesis likely parallels methods for benzimidazole derivatives, such as condensation of aldehydes with diaminobenzene derivatives under acidic or oxidative conditions .

Physicochemical and Spectroscopic Comparisons

Biological Activity

4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid is a complex organic compound with the molecular formula and a molecular weight of approximately 350.40 g/mol. Its structure features a benzoic acid moiety linked to an imidazole ring, which is further substituted with a phenyl and a thiophene group. This unique combination of functional groups contributes to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential as an anti-malarial agent . It has been shown to inhibit specific biological pathways crucial for the survival of malaria parasites, suggesting its therapeutic potential against malaria . Additionally, similar compounds have demonstrated efficacy in inhibiting HIV replication, indicating that this compound may also possess antiviral properties .

The compound's mechanism of action has been investigated through interaction studies focusing on its binding affinity to enzymes and receptors involved in malaria and HIV pathways. These studies provide insights into how the compound interacts at the molecular level, which is essential for understanding its efficacy and optimizing it as a drug candidate .

Comparative Analysis

To further understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic acid | Structure | Contains two phenyl groups | Anti-HIV activity |

| 4-(1H-imidazol-5-yl)benzoic acid | Structure | Simple imidazole substitution | Potential metal coordination |

| 4-chloro-N-[4-(2-imidazo[1,2-a]pyridinyl)phenyl]benzamide | Structure | Contains pyridine and chloro substituents | Antimicrobial properties |

The distinct combination of thiophene and imidazole functionalities in this compound may provide enhanced electronic properties and biological activity compared to other similar compounds .

Case Studies

Several case studies have explored the biological effects of this compound:

- Anti-Malarial Activity : In vitro studies demonstrated that this compound effectively inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria. The inhibition was linked to the disruption of metabolic pathways essential for parasite survival.

- Antiviral Efficacy : A study evaluated the antiviral effects against HIV, revealing that the compound significantly reduced viral replication in cell cultures, suggesting its potential as part of an antiviral therapeutic regimen.

- Toxicity Assessment : Toxicity studies indicated that this compound exhibited low toxicity levels in mammalian cell lines, making it a promising candidate for further development .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)benzoic acid?

Methodological Answer:

The synthesis of imidazole derivatives often involves condensation reactions under controlled conditions. A validated approach includes:

- Step 1: Reacting aldehyde precursors (e.g., substituted benzaldehydes) with ammonium hydroxide and ketones in ethanol at 0°C, followed by stirring at room temperature for 48–72 hours .

- Step 2: Purification via flash column chromatography using dichloromethane as the eluent, yielding products as crystalline powders (20–30% yield) .

- Key Considerations: Adjust stoichiometry of ammonium hydroxide to enhance cyclization efficiency. Monitor reaction progress via TLC to minimize byproducts .

Basic: How should researchers characterize the structural purity of this compound?

Methodological Answer:

Multi-modal spectroscopic and analytical techniques are essential:

- IR Spectroscopy: Identify functional groups (e.g., C=O stretch of benzoic acid at ~1680–1700 cm⁻¹) and imidazole ring vibrations .

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophenyl protons at δ 6.8–7.5 ppm) and aromatic integration .

- Elemental Analysis: Validate empirical formulas (e.g., C, H, N content) to confirm purity (>98%) .

- Melting Point: Compare experimental values (e.g., 313–315°C) with literature to assess crystallinity .

Advanced: What crystallographic methods are suitable for resolving the 3D structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection: Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and collect data using Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement: Use SHELXL for structure solution and refinement, applying anisotropic displacement parameters for non-H atoms .

- Visualization: Generate ORTEP-3 diagrams to illustrate molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

- Validation: Cross-check with CCDC databases (e.g., CCDC 1038591) for structural analogs .

Advanced: How can computational models predict the optoelectronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) is widely used:

- Software: Gaussian 09 or ORCA with B3LYP functional and 6-31G(d,p) basis set .

- Parameters: Calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces to assess charge-transfer efficiency .

- Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine excitation energies .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

Methodological Answer:

- In Silico Docking: Use AutoDock Vina to model interactions with biological targets (e.g., tubulin for antiproliferative studies). Focus on binding affinity (ΔG) and pose validation via RMSD analysis .

- Analog Synthesis: Modify substituents (e.g., thiophene → furan) and compare IC₅₀ values in cytotoxicity assays (e.g., MTT on cancer cell lines) .

- Data Correlation: Map electronic properties (DFT) to biological activity to identify key pharmacophores .

Advanced: How should researchers address contradictions between computational predictions and experimental biological data?

Methodological Answer:

- Step 1: Re-validate computational models by adjusting solvent parameters (e.g., PCM for aqueous environments) and inclusion of dispersion corrections .

- Step 2: Perform dose-response assays (e.g., Western blot for target protein inhibition) to confirm mechanistic hypotheses .

- Step 3: Use multivariate analysis (e.g., PCA) to identify outliers in datasets and refine synthetic protocols to reduce impurities .

Advanced: What strategies mitigate challenges in regioselective functionalization of the imidazole core?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., benzyl) to steer electrophilic substitution to the 4- or 5-position of the imidazole ring .

- Metal Catalysis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-thiophene bond formation, ensuring inert atmosphere (N₂/Ar) to prevent oxidation .

- Kinetic Control: Optimize reaction temperature and time to favor kinetic over thermodynamic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.